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molecular formula C10H9NO6 B1416852 Methyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 476313-39-0

Methyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No. B1416852
M. Wt: 239.18 g/mol
InChI Key: BVXXCLOWOKATMP-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

To a 200 mL round-bottomed flask was added 4-hydroxy-3-nitrobenzaldehyde (1.671 g, 10.0 mmol), methyl 2-bromoacetate (0.950 mL, 10.00 mmol), and K2CO3 (1.382 g, 10.00 mmol) in DMF (25 mL). The reaction was stirred at 80° C. for 2 hr. The reaction was poured over ice and the resulting solid was isolated by filtration, washed with water and dried in vacuo to give a light yellow solid (2.031 g, 85% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.71 (s, 3H) 5.18 (s, 2H) 7.52 (d, J=8.84 Hz, 1 H) 8.14 (dd, J=8.84, 2.02 Hz, 1H) 8.44 (d, J=2.02 Hz, 1H) 9.95 (s, 1H). ESI-MS: m/z 240.1 (M+H)+.
Quantity
1.671 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
1.382 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].Br[CH2:14][C:15]([O:17][CH3:18])=[O:16].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:14][C:15]([O:17][CH3:18])=[O:16])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.671 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
0.95 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
1.382 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured over ice
CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(OCC(=O)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.031 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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